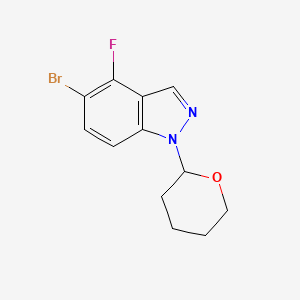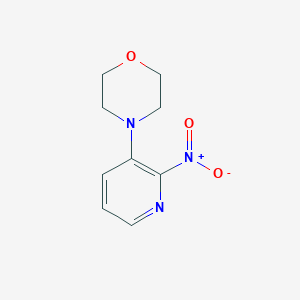
4-(2-Nitropyridin-3-yl)morpholine
Vue d'ensemble
Description
“4-(2-Nitropyridin-3-yl)morpholine” is a chemical compound with the CAS Number: 54231-37-7 . It has a molecular weight of 209.2 .
Synthesis Analysis
Morpholines, including “4-(2-Nitropyridin-3-yl)morpholine”, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides can be used to synthesize various mono-, di-, and trisubstituted morpholines .Molecular Structure Analysis
The InChI Code for “4-(2-Nitropyridin-3-yl)morpholine” is 1S/C9H11N3O3/c13-12(14)9-8(2-1-3-10-9)11-4-6-15-7-5-11/h1-3H,4-7H2 .Chemical Reactions Analysis
Morpholines, including “4-(2-Nitropyridin-3-yl)morpholine”, can be synthesized using a variety of methods, including from 1,2-amino alcohols and related compounds . The synthesis of morpholines can be performed in a stereoselective manner and using transition metal catalysis .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
- The compound is used as an important intermediate in synthesizing many biologically active compounds, particularly in anticancer drug research (Wang et al., 2016).
Kinetics in Chemical Reactions
- It plays a role in understanding the kinetics of reactions involving nitropyridines and amines like morpholine, contributing to the field of chemical kinetics (Hamed, 1997).
Photoreactions in Chemical Synthesis
- The compound is involved in photoreactions, such as those with pyrido[2,3-c]furoxan, leading to the production of various pyridine derivatives (Miyazawa et al., 1995).
Antineoplastic Agents
- Derivatives of this compound have been synthesized and tested as potential antineoplastic agents, showing significant activity in certain test systems (Agrawal et al., 1976).
Glucosidase Inhibitors with Antioxidant Activity
- It forms the basis for novel benzimidazoles with applications as glucosidase inhibitors and antioxidants (Özil et al., 2018).
Fluorescent Probes for Medical Research
- Derivatives of this compound have been developed as fluorescent probes for detecting hypoxia in tumor cells, an application relevant to cancer diagnosis and research (Feng et al., 2016).
Development of Aurora Kinase Inhibitors
- The compound is used in the synthesis of intermediates for aurora kinase inhibitors, which are important in cancer treatment (Xu et al., 2015).
Crystallography and Structural Analysis
- Its derivatives have been studied in crystallography, contributing to the understanding of molecular structures and interactions (Khrustalev et al., 1998).
Pharmacophore in PI3K and PIKKs Inhibition
- The morpholine derivative is a key pharmacophore in the inhibition of PI3K and PIKKs, important in drug discovery for various diseases (Hobbs et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-nitropyridin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-12(14)9-8(2-1-3-10-9)11-4-6-15-7-5-11/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRISVRLXDAEDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

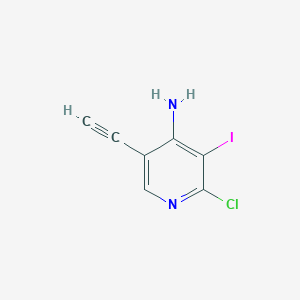


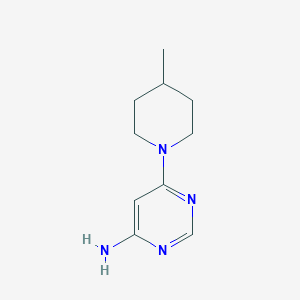
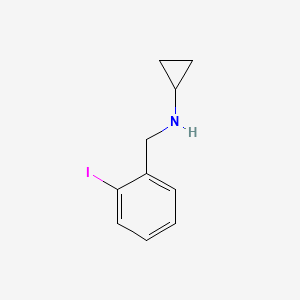
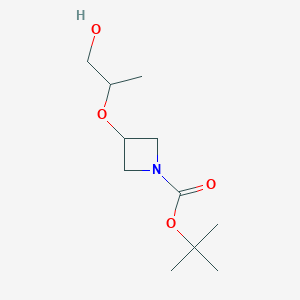

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455904.png)
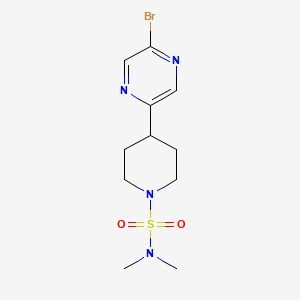
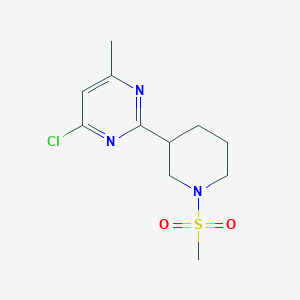
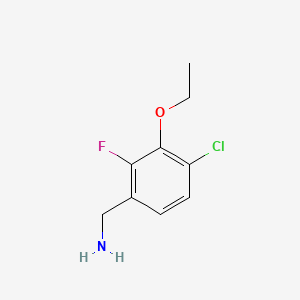
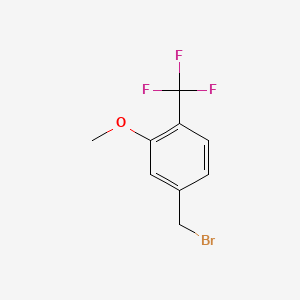
![2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol](/img/structure/B1455911.png)
